

Comprehensive Structure Elucidation of 6,6-Dimethylmorpholine-2-carboxylic Acid

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Compound of Interest

Compound Name: 6,6-Dimethylmorpholine-2-carboxylic acid

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A Critical Guide for Medicinal Chemistry & Process Development[1]

Executive Summary

6,6-Dimethylmorpholine-2-carboxylic acid (CAS: 1785088-39-2 for free acid; 2260937-66-2 for HCl salt) represents a privileged scaffold in medicinal chemistry.[1] The gem-dimethyl group at the C6 position introduces significant steric bulk, restricting the conformational flexibility of the morpholine ring. This "conformational lock" improves metabolic stability and selectivity in target binding compared to unsubstituted morpholines.

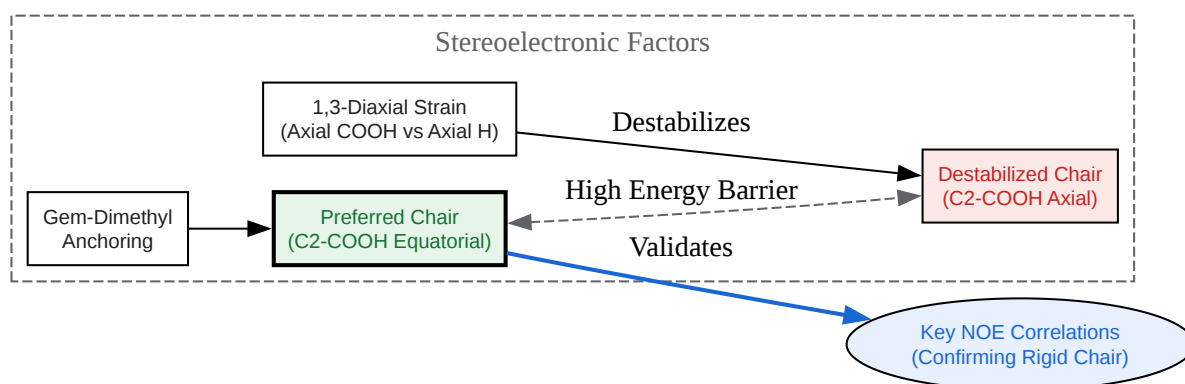
This guide outlines the definitive protocol for verifying the chemical structure, stereochemistry, and conformational dynamics of this molecule. It prioritizes self-validating spectral assignments and rigorous stereochemical analysis.[1]

Structural Analysis & Conformational Dynamics

Before interpreting spectra, one must understand the molecule's behavior in solution. The morpholine ring exists in a chair conformation.

- The Gem-Dimethyl Effect: Position C6 possesses two methyl groups.[1] In any chair conformation, one methyl is axial and the other is equatorial. This creates a permanent 1,3-diaxial interaction framework that significantly raises the energy barrier for ring flipping compared to simple morpholine.
- The C2 Carboxylic Acid: The carboxylic acid group at C2 is the sole chiral center. To minimize steric strain (1,3-diaxial interactions), the bulky -COOH group will strongly prefer the equatorial position.
- Consequence: The molecule adopts a rigid chair conformation where C2-H is axial.[1] This rigidity simplifies NMR analysis by resolving diastereotopic protons that would otherwise average out in a flexible ring.

Visualization: Conformational Equilibrium & NOE Strategy



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Figure 1: Conformational preference driven by steric demand.[1] The C2-COOH equatorial conformer dominates the population.[1]

Synthesis & Impurity Profile (Context for Elucidation)

Understanding the synthesis informs what impurities to look for in the spectra. The most robust route involves the cyclization of 1-amino-2-methylpropan-2-ol with a 2,3-dihalopropionate or 2,3-epoxy ester.^[1]

- Key Impurity A (Regioisomer): 6,6-dimethylmorpholine-3-carboxylic acid.^[1] (Formed if the nitrogen attacks the wrong carbon during cyclization).
- Key Impurity B (Acyclic): Uncyclized linear ester intermediates.
- Key Impurity C (Dimer): Reaction of one amine with two alkylating agents.

Spectroscopic Characterization Strategy

Mass Spectrometry (HRMS)

- Technique: ESI-TOF (Positive Mode).^[1]
- Target Ion:

.
- Formula:

(MW: 159.18 g/mol).
- Expected m/z: 160.0968.
- Fragmentation Pattern:
 - m/z ~114: Loss of -COOH (M - 45).
 - m/z ~72: Characteristic fragmentation of the morpholine ring (cleavage of C2-C3 and C5-C6 bonds).^[1]

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (preferred for carboxylic acid resolution) or D₂O (if salt form).^[1] Note: In D₂O, the COOH proton and NH proton will exchange and disappear.

1H NMR Assignment (500 MHz, DMSO-d6)

The chirality at C2 makes the two methyl groups at C6 diastereotopic. They will appear as two separate singlets, not one.

Position	Type	Shift (δ ppm)	Multiplicity	J (Hz)	Assignment Logic
COOH	OH	12.0 - 13.0	br s	-	Acidic proton (exchangeable).[1]
NH	NH	9.0 - 10.0	br s	-	Ammonium salt (if HCl).[1]
C2-H	CH	4.20 - 4.35	dd	10.5, 3.5	Axial. Deshielded by O and COOH.[1] Large J (10.5) indicates anti-coupling to C3-Hax.[1]
C3-Hax	CH	3.20 - 3.35	dd/t	12.0, 10.5	Axial. Geminal coupling (12) + Trans-diaxial coupling to C2-H (10.5).[1]
C3-Heq	CH	2.90 - 3.05	dd	12.0, 3.5	Equatorial. Geminal coupling + gauche coupling to C2-H (3.5).[1]
C5-Hax	CH	2.80 - 2.90	d	13.0	Axial. Geminal coupling.[1]

					No vicinal H on C6.
C5-Heq	CH	2.60 - 2.70	d	13.0	Equatorial. Geminal coupling.[1]
C6-Me(A)	CH3	1.35	s	-	Diastereotopic Methyl 1 (Axial).[1]
C6-Me(B)	CH3	1.15	s	-	Diastereotopic Methyl 2 (Equatorial).[1]

13C NMR Assignment (125 MHz, DMSO-d6)

Position	Shift (δ ppm)	Type	Notes
C=O	168.0 - 171.0	Cq	Carbonyl.[1]
C6	70.0 - 72.0	Cq	Quaternary carbon bonded to Oxygen.[1]
C2	73.0 - 75.0	CH	Chiral center, bonded to O and COOH.
C5	53.0 - 55.0	CH2	Adjacent to N and quaternary C6.[1]
C3	43.0 - 45.0	CH2	Adjacent to N and chiral C2.[1]
Me-A	25.0 - 27.0	CH3	Methyl group.[1]
Me-B	21.0 - 23.0	CH3	Methyl group.[1]

2D NMR Verification (The "Self-Validating" Step)

To prove the structure is 6,6-dimethyl (and not 5,5 or 3,3), use HMBC.

- HMBC Correlation: The protons of the two methyl groups (δ 1.15, 1.35) must show a strong correlation to the C5 methylene carbon (δ 54.0) and the C6 quaternary carbon (δ 71.0). They should NOT correlate to the C2 or C3 carbons.
 - NOESY Correlation:
 - Irradiate C2-H (Axial).[1] Look for NOE enhancement at C3-Hax and C5-Hax. This confirms the axial orientation of C2-H and the equatorial orientation of the carboxylic acid.
- [1]

Stereochemical Resolution & Assignment

Since the molecule has one chiral center (C2), it exists as (R) and (S) enantiomers. Synthesis from achiral precursors yields a racemate.

Protocol: Chiral HPLC Method

To determine Enantiomeric Excess (ee):

- Column: Chiralpak IC or Chiralpak AD-H (immobilized amylose derivatives).[1]
- Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1). TFA is required to suppress ionization of the carboxylic acid and sharpen peaks.
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 210 nm.
- Validation: Inject the racemate to establish separation. The (S)-enantiomer typically elutes differently than the (R), but specific elution order must be confirmed with an authentic standard or X-ray crystallography.

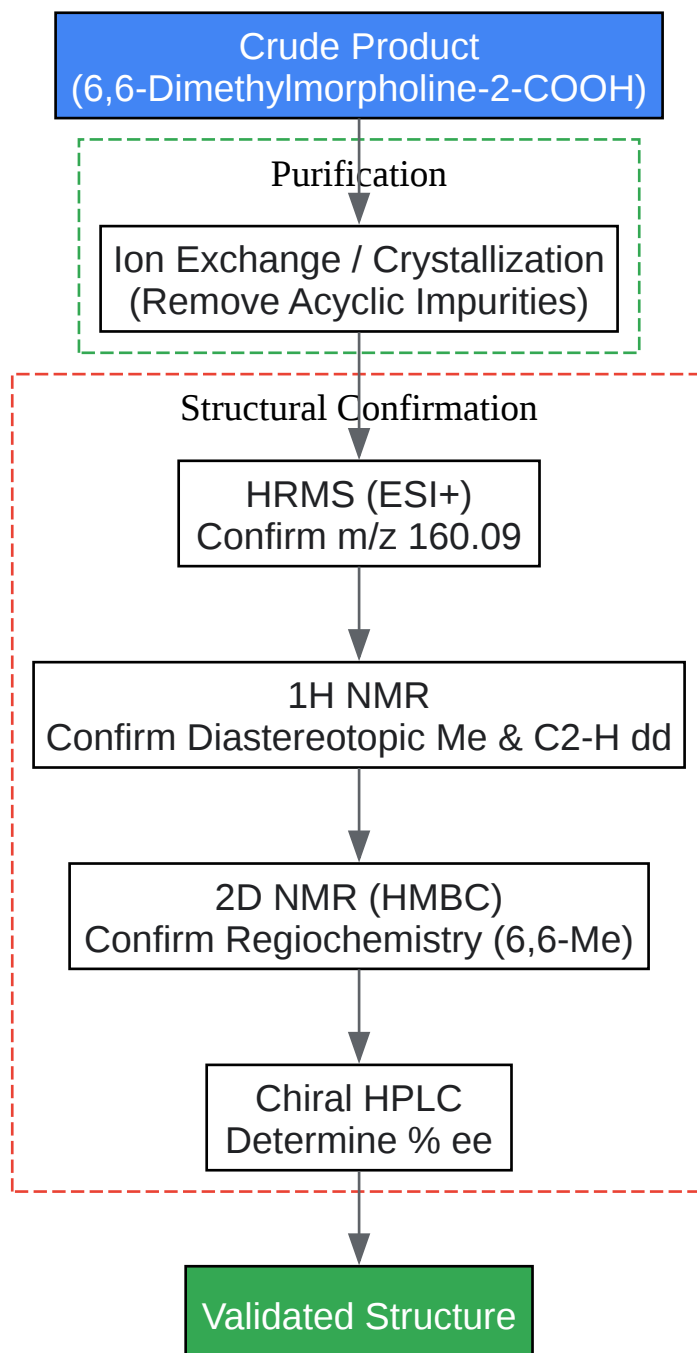
Protocol: Absolute Configuration via Marfey's Method (Alternative)

If Chiral HPLC is unavailable:

- Derivatize the morpholine nitrogen with FDAA (Marfey's Reagent).

- Analyze via standard C18 HPLC.
- The resulting diastereomers (L-FDAA-R-Morpholine vs L-FDAA-S-Morpholine) will have distinct retention times.[1]

Experimental Workflow Diagram



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Figure 2: Step-by-step elucidation workflow from crude synthesis to validated chiral entity.

References

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